molecular formula C6H11FO2S B1346147 Cyclohexanesulfonyl fluoride CAS No. 368-42-3

Cyclohexanesulfonyl fluoride

Cat. No. B1346147
CAS RN: 368-42-3
M. Wt: 166.22 g/mol
InChI Key: AZEGOLOUIMTJRU-UHFFFAOYSA-N
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Description

Cyclohexanesulfonyl fluoride is a chemical compound with the molecular formula C6H11FO2S . It is used in various applications including laboratory chemicals and synthesis of substances .


Synthesis Analysis

The synthesis of sulfonyl fluorides, including Cyclohexanesulfonyl fluoride, has been a topic of interest in recent years. One strategy involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride in high yields . Another approach is direct fluorosulfonylation with fluorosulfonyl radicals, which has emerged as a concise and efficient approach for producing sulfonyl fluorides .


Chemical Reactions Analysis

The chemical reactions involving sulfonyl fluorides are diverse and have been the subject of numerous studies. For instance, fluorosulfonyl radicals have been used in the synthesis of diverse functionalized sulfonyl fluorides . Moreover, the use of compounds with low valent group 14 elements for the selective activation and functionalization of C–F bonds has witnessed some remarkable advances .


Physical And Chemical Properties Analysis

The physical and chemical properties of fluorides, including Cyclohexanesulfonyl fluoride, have been studied extensively. Fluorides and their CO2 mixtures are considered as promising choices due to their low global warming potentials and high dielectric strength . The unique properties of fluorine in terms of its steric compactness and its ability to form stable bonds to carbon contribute to its versatility .

Scientific Research Applications

Fluorination in Organic Synthesis

Cyclohexanesulfonyl fluoride plays a role in the fluorination of organic compounds. For instance, it is involved in the selective introduction of fluorine onto the skeleton of aminocyclopentane or cyclohexane carboxylates through fluoride opening of an activated aziridine ring. This process yields fluorinated diamino acid derivatives, which are significant in the synthesis of mono- or bicyclic fluorinated substances (Nonn et al., 2015).

Synthesis of Sulfonyl Fluorides

The compound is also crucial in the synthesis of sulfonyl fluorides, which are valuable synthetic motifs for sulfur(VI) fluoride exchange-based “click chemistry”. Novel and efficient methods for accessing these functional groups, such as electrochemical approaches using thiols or disulfides with potassium fluoride, leverage the properties of cyclohexanesulfonyl fluoride (Laudadio et al., 2019).

Fluorosulfonyldifluoroacetic Acid Derivatives

Cyclohexanesulfonyl fluoride derivatives like fluorosulfonyldifluoroacetic acid are used as difluoromethylation and trifluoromethylation reagents. These derivatives are effective in incorporating a CF2 group into various chemical bonds, thus expanding the scope of carbene-based difluoromethylation reactions. They are instrumental in the design of drug candidates and synthesis of novel functional materials (Zhang et al., 2014).

Carbonyl Fluoride Chemistry

Cyclohexanesulfonyl fluoride-related compounds like carbonyl fluoride are intermediates to organic fluorine compounds. Their reaction with various organic compounds results in the formation of gem-difluorides, highlighting their significance in organic fluorine chemistry (Fawcett et al., 1962).

Environmental Degradation of Fluorinated Compounds

In environmental science, studies on the degradation of fluorinated compounds, such as fluorobenzene to cyclohexane and fluoride, involve cyclohexanesulfonyl fluoride derivatives. Understanding these processes is crucial for developing methods to mitigate the environmental impact of fluorinated compounds (Baumgartner & McNeill, 2012).

Safety And Hazards

Cyclohexanesulfonyl chloride, a related compound, is known to cause severe skin burns and eye damage . It’s important to handle such compounds with care, using appropriate protective equipment and following safety guidelines.

properties

IUPAC Name

cyclohexanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO2S/c7-10(8,9)6-4-2-1-3-5-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEGOLOUIMTJRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60958013
Record name Cyclohexanesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60958013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexanesulfonyl fluoride

CAS RN

368-42-3
Record name Cyclohexanesulfonyl fluoride
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Record name Cyclohexanesulfonyl fluoride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 368-42-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
L Shan, Z Ma, C Ou, Y Cai, Y Ma, Y Guo… - Synthetic …, 2023 - Taylor & Francis
A visible-light-mediated fluorosulfonylation reaction of thianthrenium salts has been developed to prepare various sulfonyl fluorides with 1,4-diazabicyclo [2.2.2] octane bis (sulfur …
Number of citations: 1 www.tandfonline.com
S Carolina - chm.pops.int
Various aquatic organisms 2007 United States, Savannah, Georgia Urban< 0.1–3.4 ng/g Sawtooth pen clam, white shrimp, eel, oyster toadfish, snapper, catfish, Atlantic croaker, …
Number of citations: 0 chm.pops.int
DTO PFCA - informea.org
1. Aim The aim of this document is to provide OECD member countries and other organisations with a consolidated and updated set of lists of PFOS, PFAS, PFOA, PFCA and their …
Number of citations: 3 www.informea.org
MD Sussman - 2002 - static.ewg.org
Justification for this nomination is drawn from our review of the US Environmental Protection Agency’s public Administrative Record on perfluorinated chemicals (AR-226), a collection of …
Number of citations: 3 static.ewg.org

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